tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUIDSMCYDTHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization Reaction
The synthesis begins with the reaction of compound II (4-(N-Boc-amino)cyclohexanone) and compound V (a bromoepoxide precursor) in the presence of sodium hydride (NaH). Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Molar ratio (II:V:NaH) | 1.0 : 1.0 : 1.5–4.0 |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 60–120°C |
| Reaction time | 6–12 hours |
Under these conditions, the cyclization proceeds via nucleophilic attack of the Boc-protected amine on the bromoepoxide, forming the spirocyclic intermediate VI. THF is preferred for its ability to solubilize NaH, while DMF accelerates reaction kinetics at higher temperatures.
Epoxidation and Ring-Enlargement Process
Intermediate VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), followed by acid-catalyzed ring enlargement to yield the final product. Critical conditions include:
| Parameter | Optimal Condition |
|---|---|
| Oxidizing agent | mCPBA or H₂O₂ (50% v/v) |
| Molar ratio (VI:oxidizer) | 1.0 : 1.0–1.5 |
| Solvent | Dichloromethane (DCM) or acetonitrile |
| Temperature | 10–60°C |
| Catalyst | BF₃·OEt₂ (for ring enlargement) |
Epoxidation generates an unstable epoxide, which rearranges into the seven-membered azaspiro ring under acidic conditions. DCM ensures high solubility of mCPBA, while acetonitrile stabilizes reactive intermediates.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Yield Improvements
-
NaH stoichiometry : A 3.0:1 molar ratio of NaH to compound II maximizes cyclization efficiency (89% yield).
-
Oxidizer selection : mCPBA achieves 95% epoxidation efficiency vs. 78% for H₂O₂, albeit at higher cost.
Comparative Analysis with Prior Synthetic Routes
Earlier methods, such as those using bis(trimethylsilyl)potassium amide (KHMDS) and nitromethane, faced limitations:
The current approach eliminates nitromethane, reducing explosion risks and enabling kilogram-scale production.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances scalability:
-
Residence time : 8 minutes for cyclization vs. 10 hours in batch.
-
Productivity : 12 kg/day vs. 2 kg/day with batch processing.
Purification Strategies
-
Crystallization : Ethyl acetate/hexane mixtures achieve >99% purity after two recrystallizations.
-
Chromatography : Reserved for analytical samples due to cost inefficiency on large scales.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity, including enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can impart desirable pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Spirocyclic compounds with similar frameworks but differing substituents or heteroatoms exhibit distinct physicochemical and biological properties. Key examples include:
Notes:
- The amino group in the target compound provides nucleophilic reactivity for further derivatization, unlike the hydroxyl or cyano variants .
- Ring size modifications (e.g., spiro[4.4] vs. spiro[3.5]) influence strain and conformational flexibility, affecting binding kinetics .
Physicochemical Properties
- Melting Points: The thia analog (CAS N/A) is a crystalline solid (mp 69–70°C), whereas the amino and hydroxy derivatives are typically oils or low-melting solids due to reduced symmetry .
- Spectroscopic Data: ¹H/¹³C NMR: The amino derivative shows distinct NH₂ signals (δ ~1.5–2.5 ppm), absent in the hydroxy or cyano analogs . IR: The Boc carbonyl stretch (~1687 cm⁻¹) is consistent across analogs, but functional groups like -OH (ν ~3200–3600 cm⁻¹) or -CN (ν ~2200 cm⁻¹) provide diagnostic differences .
Biological Activity
tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is a nitrogen-containing bicyclic compound notable for its unique spiro structure, which comprises a seven-membered nitrogen-containing ring fused to a five-membered ring. This compound has attracted attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of biologically active compounds.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : this compound
- CAS Number : 2168112-88-5
- Purity : 97%
The structural characteristics of this compound contribute to its reactivity and biological activity, including the presence of an amino group and a carboxylate moiety.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activities, particularly as inhibitors of fatty acid amide hydrolase (FAAH). FAAH plays a critical role in the metabolism of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation control.
Key Biological Activities:
-
Inhibition of Fatty Acid Amide Hydrolase :
- Compounds derived from this structure have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which may enhance analgesic effects and reduce inflammation .
- Regulation of Chemokine Receptors :
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for the modification of the compound for further applications in drug development. The following table summarizes some notable derivatives and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| tert-butyl 2-amino-7-azaspiro[3.5]nonane | Aza-spiro compound | Different nitrogen positioning affecting activity |
| tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane | Aza-spiro with oxo group | Enhanced reactivity due to carbonyl functionality |
| tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane | Hydroxymethyl derivative | Increased solubility and potential bioactivity |
These derivatives demonstrate variations in their functional groups or structural features that can influence their biological activities and applications.
Q & A
Q. Optimization parameters :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Solvent polarity : THF balances reactivity and solubility.
- Purification : Column chromatography or recrystallization ensures >95% purity .
How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?
Contradictions often arise from disordered solvent molecules or twinning. Methodological steps include:
Q. Example workflow :
Refine using SHELXL with restraints for disordered regions.
Validate geometry with PLATON .
What methodological approaches are recommended for analyzing conflicting biological activity data observed in sigma receptor binding studies?
Conflicting affinity data (e.g., Ki variations) may stem from assay conditions or compound purity. Recommended steps:
- Repetition : Conduct assays in triplicate with standardized buffers (e.g., Tris-HCl, pH 7.4) .
- Competitive binding : Use radiolabeled ligands (e.g., [³H]DTG) to validate results .
- Purity verification : NMR and LC-MS to confirm >95% chemical integrity .
Table 1 : Common Pitfalls in Binding Assays
| Issue | Solution |
|---|---|
| Non-specific binding | Include 0.1% BSA in assay buffer |
| Compound aggregation | Use DMSO ≤0.1% and dynamic light scattering (DLS) |
| Receptor batch variability | Validate with a reference compound (e.g., haloperidol) |
How can computational modeling be integrated with experimental data to design derivatives with enhanced pharmacological profiles?
Docking studies : Use AutoDock Vina to predict binding modes to sigma-1 receptors, focusing on hydrogen bonding with Glu172 and hydrophobic interactions .
Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to prioritize derivatives with low RMSD (<2 Å) .
QSAR : Train models on IC₅₀ data to correlate substituent effects (e.g., electron-withdrawing groups improve affinity) .
Case study : A derivative with a nitro group at C7 showed 10× higher affinity in silico, validated via synthesis and SPR assays .
How do solvent and pH conditions affect the stability of this compound during storage?
- Aqueous solutions : Degrade within 72 hours at pH >7 due to ester hydrolysis. Stabilize with citrate buffer (pH 5–6) .
- Solid state : Store at 2–8°C under argon; DSC shows decomposition onset at 180°C .
Table 2 : Stability Under Various Conditions
| Condition | Half-life |
|---|---|
| pH 7.4, 25°C | 48 hours |
| pH 5.0, 4°C | >30 days |
| DMSO, -20°C | >6 months |
What advanced spectroscopic techniques are critical for characterizing spirocyclic intermediates in synthetic pathways?
- ¹³C NMR : Assigns quaternary carbons in the spirocyclic core (δ 65–75 ppm) .
- IR spectroscopy : Confirms amine N-H stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HRMS : Validates molecular ion ([M+H]⁺ = 269.38) with <2 ppm error .
How can researchers address low yields in the final deprotection step of this compound synthesis?
- Catalytic deprotection : Use HCl in dioxane (4 M) at 0°C to minimize side reactions .
- Workup : Extract the amine with dichloromethane (DCM) and neutralize with NaHCO₃ .
- Yield improvement : Scale-down experiments show 85% yield at 0.1 mmol vs. 60% at 10 mmol, suggesting microliter-scale optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
